

# Application Notes and Protocols for Cryopreservation and Thawing of MRC-5 Cells

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## Compound of Interest

Compound Name: MFR-5

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The MRC-5 cell line, derived from normal lung tissue of a 14-week-old male fetus, is a cornerstone in virology, vaccine production, and cell-based assays.[1][2] Maintaining the genetic stability, viability, and phenotypic characteristics of these finite diploid cells is paramount for reproducible experimental outcomes. Cryopreservation is the definitive method for long-term storage, halting cellular metabolism and preventing senescence and contamination. This document provides a detailed protocol for the successful cryopreservation and subsequent thawing of MRC-5 cells, ensuring high cell viability and recovery post-revival.

## Data Presentation

### Table 1: Recommended Cryopreservation Media Formulations

Formulation	Basal Medium Component	Serum Component	Cryoprotectant	Source
1	50% DMEM	40% Fetal Bovine Serum (FBS)	10% Dimethyl Sulfoxide (DMSO)	[3]
2	55% Basal Medium	40% FBS	5% DMSO	[1]
3	Not Specified	95% FBS	5% DMSO	[4]
4	Not Specified	90% FBS	10% DMSO	[5]
5	70% Basal Medium	20% FBS	10% DMSO	

**Table 2: Post-Thaw Seeding and Culture Recommendations**

Parameter	Recommendation	Source
Initial Seeding Vessel	T25 Flask or 6 cm Culture Dish	[3]
Recommended Seeding Density	15,000 cells/cm <sup>2</sup>	[6][7]
Post-Thaw Medium Volume (T25)	5 mL total	[3]
Incubation Conditions	37°C, 5% CO <sub>2</sub> in a humidified incubator	[1][6]
Expected Viability	>90% for healthy, log-phase cultures	
Medium Renewal	1 to 2 times per week	[1][4]

## Experimental Protocols

### Part 1: Cryopreservation of MRC-5 Cells

This protocol outlines the steps for freezing MRC-5 cells. It is critical to use cells that are healthy, in the logarithmic phase of growth, and exhibit high viability (>90%) to ensure successful cryopreservation.[8]

#### Materials:

- Complete growth medium (e.g., MEM or DMEM with 10% FBS)[1]
- Fetal Bovine Serum (FBS)
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup> and Mg<sup>2+</sup> free
- 0.25% Trypsin-EDTA solution[7]
- Sterile cryogenic vials
- Controlled-rate freezing container (e.g., Corning® CoolCell® or Nalgene® Mr. Frosty)[9]
- Personal Protective Equipment (PPE): sterile gloves, lab coat, safety glasses, full-face mask

#### Procedure:

- Cell Preparation:
  - Culture MRC-5 cells until they reach 80-90% confluency.[3] It is advisable to change the culture medium 24 hours before freezing.
  - Aspirate the spent culture medium from the flask.
  - Briefly rinse the cell monolayer once or twice with sterile PBS to remove any residual serum.[3][4]
- Cell Detachment:
  - Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T25 flask).[1]

- Incubate at 37°C for 2-5 minutes, or until cells detach.[\[1\]](#)[\[4\]](#) Observe detachment under an inverted microscope. Avoid prolonged exposure to trypsin.
- Neutralize the trypsin by adding 4-6 mL of complete growth medium.[\[1\]](#)[\[4\]](#)
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Cell Counting and Centrifugation:
  - Transfer the cell suspension to a sterile conical tube.
  - Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., via Trypan Blue exclusion).
  - Centrifuge the cell suspension at approximately 150 x g for 5 minutes.
- Resuspension in Cryopreservation Medium:
  - Prepare the desired cryopreservation medium (see Table 1) and chill it.
  - Carefully aspirate the supernatant without disturbing the cell pellet.
  - Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of  $2-4 \times 10^6$  viable cells/mL.
- Aliquoting and Freezing:
  - Dispense 1 mL aliquots of the cell suspension into pre-labeled sterile cryogenic vials.
  - Place the vials into a controlled-rate freezing container. This apparatus is designed to achieve a cooling rate of approximately  $-1^\circ\text{C}$  per minute, which is crucial for preventing intracellular ice crystal formation.[\[9\]](#)[\[10\]](#)[\[11\]](#)
  - Place the freezing container in a  $-80^\circ\text{C}$  freezer and leave it overnight.[\[9\]](#)
- Long-Term Storage:
  - The next day, quickly transfer the frozen vials from the  $-80^\circ\text{C}$  freezer to the vapor phase of a liquid nitrogen dewar for long-term storage (below  $-135^\circ\text{C}$ ).[\[9\]](#)[\[12\]](#)

## Part 2: Thawing of Cryopreserved MRC-5 Cells

Rapid thawing is essential to minimize the cytotoxic effects of the cryoprotective agent and to ensure high cell viability.[\[10\]](#)

Materials:

- Complete growth medium, pre-warmed to 37°C
- Sterile 15 mL conical centrifuge tube
- 70% ethanol
- Water bath set to 37°C
- PPE

Procedure:

- Preparation:
  - Pre-warm the complete growth medium in a 37°C water bath.[\[3\]](#)
  - Add 9 mL of the pre-warmed medium to a sterile 15 mL conical tube.[\[6\]](#)[\[7\]](#)
- Rapid Thawing:
  - Retrieve a vial of frozen MRC-5 cells from liquid nitrogen storage. Wear a full-face mask and protective gloves during this step.[\[4\]](#)
  - Immediately immerse the lower half of the vial in the 37°C water bath.[\[4\]](#)
  - Gently agitate the vial until only a small sliver of ice remains. This process should be rapid, typically taking about 60-90 seconds.[\[1\]](#) Do not allow the cells to thaw completely in the vial.
- Removal of Cryoprotectant:

- Wipe the exterior of the vial with 70% ethanol to decontaminate it before opening in a sterile biosafety cabinet.[\[7\]](#)
- Using a sterile pipette, transfer the entire content of the vial into the 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. This dilutes the DMSO.
- Gently mix the cell suspension.
- Centrifuge the tube at approximately 125-150 x g for 5 minutes at room temperature.[\[4\]](#)
- Cell Plating and Incubation:
  - Carefully aspirate and discard the supernatant containing the cryopreservation medium.
  - Gently resuspend the cell pellet in 1-2 mL of fresh, pre-warmed complete growth medium.
  - Transfer the resuspended cells into an appropriately sized culture flask (e.g., a T25 flask containing an additional 4 mL of medium).[\[3\]](#)
  - Gently rock the flask to ensure an even distribution of cells.
  - Incubate the flask in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[1\]](#)
- Post-Thaw Care:
  - Observe the cells for attachment after 24 hours.
  - It is recommended to change the medium after the first 24 hours to remove any remaining cellular debris and residual cryoprotectant.

## Mandatory Visualization



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